REACTION_CXSMILES
|
C(=O)=O.S(=O)(=O)(O)O.[C:9]([CH2:13][OH:14])([F:12])([F:11])[F:10].C[O:16][CH:17](O)[C:18]([F:21])([F:20])[F:19]>>[C:9]([CH:13]([O:16][CH2:17][C:18]([F:21])([F:20])[F:19])[OH:14])([F:12])([F:11])[F:10]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
175 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
57.8 g
|
Type
|
reactant
|
Smiles
|
C(F)(F)(F)CO
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
COC(C(F)(F)F)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
aldehyde
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled with an isopropanol cold bath
|
Type
|
DISTILLATION
|
Details
|
to distill from the sulfuric acid solution at a pot temperature of about 64° C
|
Type
|
ADDITION
|
Details
|
After the completion of the addition the sulfuric acid solution
|
Type
|
WAIT
|
Details
|
was held at 75° C. for an additional hour
|
Type
|
CUSTOM
|
Details
|
this solution was used without purification in the next step
|
Name
|
|
Type
|
|
Smiles
|
C(F)(F)(F)C(O)OCC(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |